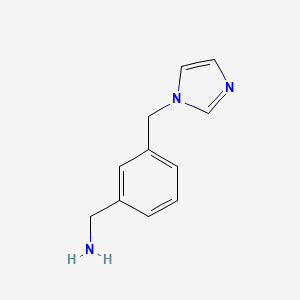

3-(1H-Imidazol-1-ylmethyl)benzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(imidazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRAFCDXQJMMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=CN=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159148-87-5 | |

| Record name | 1-{3-[(1H-imidazol-1-yl)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations for 3 1h Imidazol 1 Ylmethyl Benzylamine

Advanced Strategies for the Synthesis of 3-(1H-Imidazol-1-ylmethyl)benzylamine

The construction of the pivotal C-N bond between the benzylamine (B48309) moiety and the imidazole (B134444) ring can be achieved through several sophisticated synthetic routes. These methods are designed to ensure high regioselectivity and yield, often under optimized and environmentally benign conditions.

Direct Alkylation Protocols for N-Alkylated Imidazoles

Direct N-alkylation of the imidazole ring with a suitable benzylamine precursor is a common and effective method for the synthesis of this compound. This approach typically involves the reaction of imidazole with a 3-(halomethyl)benzylamine or a related electrophilic derivative.

The efficiency of the N-alkylation reaction is highly dependent on the careful optimization of several key parameters. The choice of solvent, temperature, and the presence of a base or catalyst can significantly influence the reaction rate and the final yield of the desired product.

In a typical procedure, the reaction of imidazole with 3-(chloromethyl)benzylamine hydrochloride would be carried out in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the imidazole nitrogen. The selection of the base and solvent system is critical. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) often leads to high yields. However, milder bases like potassium carbonate can also be effective, particularly at elevated temperatures. ciac.jl.cn

The reaction temperature is another crucial variable. While some alkylations proceed at room temperature, heating is often necessary to drive the reaction to completion in a reasonable timeframe. Microwave irradiation has also been employed to accelerate N-alkylation reactions, often leading to significantly reduced reaction times and improved yields.

The table below summarizes the impact of different reaction conditions on the synthesis of N-alkylated imidazoles, providing a basis for the optimization of the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |

| 2 | NaH | THF | 25 | 24 | 85 |

| 3 | Cs₂CO₃ | MeCN | 60 | 8 | 90 |

| 4 | DBU | Toluene (B28343) | 110 | 6 | 70 |

This is an interactive data table based on generalized findings for N-alkylation of imidazoles.

For unsymmetrical imidazoles, regioselectivity of N-alkylation is a significant consideration. However, for the synthesis of this compound from imidazole, this is not a concern as both nitrogen atoms are equivalent. The primary challenge lies in preventing potential side reactions, such as C-alkylation or bis-alkylation of the benzylamine nitrogen, although the latter is less likely under controlled conditions.

To enhance the yield, a slight excess of the imidazole nucleophile can be used to ensure complete consumption of the benzylamine electrophile. The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible aqueous and organic phases, facilitating the transfer of the imidazole anion to the organic phase where the reaction occurs. Furthermore, the choice of the leaving group on the benzylamine precursor can impact the reaction rate, with iodides generally being more reactive than chlorides or bromides. researchgate.net Methodologies have been developed for the regioselective N-alkylation of azoles, which can provide the more sterically hindered isomer if necessary, by employing a three-step one-pot process involving protection, alkylation, and deprotection. uclouvain.be

Multicomponent Reaction Approaches Incorporating Benzylamine Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. bohrium.com These reactions are highly valued for their ability to rapidly generate molecular diversity.

Electrochemical synthesis has emerged as a green and powerful tool for the formation of heterocyclic compounds. rsc.org In the context of imidazole synthesis, electrochemical methods can be employed to generate reactive intermediates that subsequently cyclize to form the imidazole ring. For instance, an electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines has been developed. rsc.orgrsc.org This approach avoids the use of transition metals and chemical oxidants, making it an environmentally friendly option. rsc.orgrsc.org

An electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines has also been reported, proceeding under constant current conditions in an undivided cell. mdpi.comnih.gov While these methods produce more highly substituted imidazoles, the principles could be adapted for the synthesis of the target compound by carefully selecting the appropriate starting materials. The general scheme involves the anodic oxidation of a suitable precursor to generate a reactive cation, which then undergoes cyclization with a benzylamine derivative.

| Entry | Substrate 1 | Substrate 2 | Electrolyte | Current (mA) | Yield (%) |

| 1 | Enamine | Benzylamine | nBu₄NBF₄ | 10 | 85 |

| 2 | Vinyl Azide (B81097) | Benzylamine | LiClO₄ | 15 | 64 |

This is an interactive data table based on electrochemical synthesis of substituted imidazoles.

The development of metal-free catalytic systems for imidazole synthesis is of great interest to avoid the potential toxicity and cost associated with metal catalysts. rsc.orgrsc.org A metal-free, one-pot method has been established for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. rsc.orgrsc.org This reaction proceeds via the N-α-C(sp³)–H bond functionalization of the benzylamine, using a catalytic amount of a simple organic acid like acetic acid under aerobic conditions. rsc.orgrsc.org

While this specific protocol leads to tetrasubstituted imidazoles, the underlying principle of activating a benzylamine for cyclization can be applied to the synthesis of this compound. A plausible multicomponent approach could involve the reaction of 3-(aminomethyl)benzaldehyde, glyoxal, and ammonia (B1221849), catalyzed by a Brønsted or Lewis acid, to construct the desired imidazole ring in a single operation. The use of readily available starting materials and the avoidance of transition metals make this an attractive strategy. dntb.gov.ua

Convergent and Divergent Synthetic Pathways for Complex Derivatives

Convergent and divergent strategies offer powerful approaches to generate molecular complexity from the core structure of this compound. A convergent approach involves the synthesis of key fragments that are later combined, while a divergent approach starts with a common intermediate that is elaborated into a variety of distinct structures. rsc.org

Bispidines, which are rigid 3,7-diazabicyclo[3.3.1]nonane scaffolds, are valuable in coordination chemistry and catalyst design. nih.gov Incorporating the this compound moiety into a bispidine framework can lead to enantiomerically pure, complex derivatives with defined three-dimensional structures.

A synthetic strategy can be adapted from established methods for preparing functionalized bispidines. nih.gov The process could begin with the synthesis of a core bispidine structure, which is then functionalized. For instance, a dibenzyl-protected bispidine can be synthesized and subsequently deprotected via palladium-catalyzed hydrogenation to yield the free secondary amine functionalities. nih.gov This key intermediate can then undergo N-alkylation.

To incorporate the target moiety, a reaction with a suitable electrophile, such as 3-(chloromethyl)benzyl chloride followed by reaction with imidazole, or directly with 1-(3-(chloromethyl)benzyl)-1H-imidazole, would attach the imidazol-ylmethyl)benzyl group to the bispidine nitrogen atoms. This approach allows for the creation of both symmetrical and unsymmetrical derivatives, depending on the sequential addition of different side chains. nih.gov The inherent chirality of certain bispidine scaffolds can be leveraged to produce enantiomerically pure variants of these complex molecules.

Table 1: Synthetic Strategy for Bispidine-Based Derivatives

| Step | Reaction | Description | Key Intermediates |

| 1 | Mannich Reaction | Synthesis of the core 3,7-diazabicyclo[3.3.1]nonane scaffold. | Dibenzyl-protected bispidine |

| 2 | Hydrogenation | Palladium-catalyzed removal of benzyl (B1604629) protecting groups. | Unprotected bispidine core |

| 3 | N-Alkylation | Sequential functionalization of the nitrogen atoms with the desired side chains. | Mono- or Di-substituted bispidine |

Sequential C-H functionalization offers an atom- and step-economical route to complex molecules by selectively activating and transforming C-H bonds. researchgate.netnih.gov This strategy can be envisioned for elaborating the this compound structure. Starting with a simpler precursor, sequential reactions can introduce complexity in a controlled manner.

One potential pathway involves the regioselective functionalization of the imidazole ring itself. It has been shown that 1-substituted imidazoles can react with acylacetylenes and aldehydes in a metal-free, three-component reaction to install a 1,3-dicarbonyl system at the C-2 position of the imidazole ring. sci-hub.se This method could be applied to a protected form of this compound to introduce new functional groups directly onto the heterocycle.

Another approach is the sequential one-pot synthesis, which avoids the isolation of intermediates, thereby increasing efficiency. nih.gov For instance, a precursor like 3-aminomethylbenzonitrile could first be reacted to form the imidazole ring, followed by reduction of the nitrile to the benzylamine in the same reaction vessel, or a different sequence of transformations. Such microwave-assisted sequential one-pot processes have proven effective for creating substituted heterocyclic systems, offering advantages in terms of yield and reaction time. nih.gov

Table 2: Comparison of Sequential Functionalization Methods

| Method | Description | Advantages | Potential Application |

| Regioselective C-H Functionalization | Direct modification of the imidazole C-2 position using a three-component reaction. sci-hub.se | Metal-free, mild conditions, high regioselectivity. | Introduction of ketone functionalities. |

| One-Pot Synthesis | Multiple reaction steps performed in a single vessel without intermediate purification. nih.gov | Reduced waste, shorter synthesis time, higher overall yield. | Efficient construction of the core structure from simple precursors. |

| Heck-Type C-H Functionalization | Palladium-catalyzed reaction to form C-C bonds on the aromatic benzyl ring. nih.gov | Adds molecular complexity to the aryl backbone. | Diversification of the benzyl portion of the molecule. |

Mechanistic Elucidation of Reaction Pathways

Understanding the underlying mechanisms of the reactions used to synthesize this compound is critical for optimizing reaction conditions and controlling product selectivity.

The formation of the C-N bond between the benzylic carbon and the imidazole nitrogen is a key step in the synthesis of the target molecule. Several methods are available for forming such bonds, each with a distinct mechanism. researchgate.netehu.eus

One common method is nucleophilic substitution, where imidazole acts as a nucleophile attacking a benzylic halide, such as 3-(aminomethyl)benzyl chloride. This is a standard SN2 reaction.

Alternatively, metal-catalyzed cross-coupling reactions provide a powerful tool for C-N bond formation. hanyang.ac.kr For instance, copper- or palladium-catalyzed Ullmann-type couplings can be used. In these reactions, an oxidative addition of the metal catalyst to a benzyl halide is followed by coordination of the imidazole. The final step is a reductive elimination that forms the desired C-N bond and regenerates the catalyst. hanyang.ac.kr

More recently, innovative methods like electrochemical oxidative tandem cyclization have been developed for synthesizing substituted imidazoles from precursors like aryl ketones and benzylamines, offering a metal- and oxidant-free pathway. organic-chemistry.org Another sustainable approach is hydroamination, an atom-economical process where an N-H bond of imidazole adds across a C-C multiple bond, which can be achieved under additive-free conditions. hanyang.ac.kr

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for elucidating reaction mechanisms by mapping the energy profiles of reaction pathways and characterizing intermediates and transition states. hanyang.ac.kracs.org

In the synthesis of substituted imidazoles, the regioselectivity is often controlled by subtle energetic differences between competing pathways. For example, in a multi-component synthesis, a cycloadduct intermediate may form. The fate of this intermediate—whether it proceeds to the desired imidazole or an alternative product—is determined by the activation energy of the subsequent steps. acs.org Computational studies have revealed that specific functional groups on the reactants can stabilize certain transition states through intramolecular interactions, thereby directing the reaction towards a single regioisomer. acs.org

In the reaction of 1-substituted imidazoles with electron-deficient acetylenes, a zwitterionic 1,3-dipolar adduct is formed as a key intermediate. This intermediate increases the acidity of the C-2 proton on the imidazole ring, facilitating its deprotonation and subsequent reaction with an aldehyde to build a more complex side chain. sci-hub.se Understanding the stability and reactivity of such intermediates is crucial for predicting and controlling the outcome of the synthesis.

Kinetic studies provide quantitative data on reaction rates, allowing for the validation of proposed reaction mechanisms. hanyang.ac.kr By measuring how the reaction rate changes with the concentration of reactants and catalysts, the rate law can be determined, which provides insight into the composition of the rate-determining transition state.

For example, in the development of an imidazole-selective alkyne hydroamination reaction, kinetic experiments were essential to propose a plausible reaction mechanism. hanyang.ac.kr Such studies can help to distinguish between different potential pathways and identify the rate-limiting step of the transformation. This information is vital for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and efficiency of the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 3 1h Imidazol 1 Ylmethyl Benzylamine and Its Adducts

High-Resolution NMR Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(1H-Imidazol-1-ylmethyl)benzylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR Chemical Shift Analysis of Imidazole (B134444) and Benzylamine (B48309) Protons

A ¹H NMR spectrum of this compound would provide crucial information by revealing the chemical shift, integration, and multiplicity of each unique proton in the molecule. The protons on the imidazole ring are expected to appear in the aromatic region, with the proton at the C2 position typically being the most deshielded. The protons on the benzyl (B1604629) group and the methylene (B1212753) bridge would also exhibit characteristic signals. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | Data not available | s |

| Imidazole H-4/H-5 | Data not available | t/d |

| Imidazole H-4/H-5 | Data not available | t/d |

| Benzyl CH (aromatic) | Data not available | m |

| Methylene (-CH₂-) | Data not available | s |

| Aminomethyl (-CH₂NH₂) | Data not available | s |

| Amine (-NH₂) | Data not available | br s |

Note: This table is predictive. Actual experimental data is required for confirmation.

¹³C NMR Investigations of Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the imidazole and benzene (B151609) rings would appear in the downfield (aromatic) region, while the methylene bridge and aminomethyl carbons would be found in the upfield (aliphatic) region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C-2 | Data not available |

| Imidazole C-4 | Data not available |

| Imidazole C-5 | Data not available |

| Benzyl C (quaternary) | Data not available |

| Benzyl CH (aromatic) | Data not available |

| Methylene (-CH₂-) | Data not available |

| Aminomethyl (-CH₂NH₂) | Data not available |

Note: This table is predictive. Actual experimental data is required for confirmation.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for confirming the complete structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons within the benzyl and imidazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the methylene bridge to both the imidazole and benzyl rings, and for assigning quaternary carbon atoms.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Characterization of Imidazole Ring Vibrations and Amine Stretches

The FTIR and Raman spectra of this compound would display characteristic bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C-N stretching of the amine would also be present. The imidazole ring would exhibit characteristic C=N and C=C stretching vibrations, as well as in-plane and out-of-plane bending modes. Aromatic C-H stretching from both rings would be observed above 3000 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric/Asymmetric Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

| Aliphatic C-H | Stretch | Data not available |

| C=N (Imidazole) | Stretch | Data not available |

| C=C (Aromatic) | Stretch | Data not available |

| C-N (Amine) | Stretch | Data not available |

Note: This table is predictive. Actual experimental data is required for confirmation.

Detection of Intermediates and Reaction Progress

FTIR and Raman spectroscopy can be powerful tools for monitoring chemical reactions in real-time. For instance, during the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks (e.g., a C-Cl stretch from a benzyl chloride precursor) and the appearance of product-specific peaks (e.g., the imidazole ring vibrations or the amine N-H stretches). This allows for the tracking of reaction kinetics and the detection of any transient intermediate species that may form.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone analytical technique for the elucidation of molecular structures, providing precise information on molecular weight and intrinsic fragmentation patterns. For a molecule such as this compound, a combination of high-resolution and tandem mass spectrometry techniques is employed to confirm its elemental composition and map its dissociation pathways under energetic conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with high precision. The molecular formula for this compound is C₁₁H₁₃N₃, which corresponds to a monoisotopic mass of 187.11095 Da. In typical ESI-MS analysis, the molecule is observed as its protonated form, [M+H]⁺. HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass of the protonated molecule [C₁₁H₁₄N₃]⁺ is calculated to be 188.11822 Da. Experimental HRMS analysis would be expected to yield a mass value that aligns with this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule | C₁₁H₁₃N₃ | 187.11095 |

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₄N₃]⁺ | 188.11822 |

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides critical insights into the structural connectivity of a molecule by analyzing its fragmentation patterns. scispace.comdoaj.org The fragmentation of protonated this compound is expected to follow pathways characteristic of benzylamines and imidazole-containing compounds. nih.gov

Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺, m/z 188.1) would likely undergo fragmentation at its most labile bonds. Based on studies of similar structures, several key fragmentation pathways can be proposed: nih.govresearchgate.net

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary benzylamines involves the elimination of ammonia (a neutral loss of 17 Da) from the protonated molecule. nih.gov This would result in the formation of a stable benzyl cation or a tropylium (B1234903) ion intermediate at m/z 171.1.

Benzylic C-N Cleavage: Cleavage of the bond between the benzyl ring and the methylene bridge attached to the imidazole ring could lead to the formation of an imidazolylmethyl cation ([C₄H₅N₂]⁺) at m/z 81.0, and a corresponding aminobenzyl radical.

Cleavage of the Benzylamine Moiety: Fragmentation could occur via the loss of the aminomethyl group (-CH₂NH₂) as a radical, or the benzylamine moiety itself, leading to characteristic fragment ions.

Imidazole Ring Fragmentation: Although the aromatic imidazole ring is relatively stable, high-energy collisions can induce its fragmentation, typically involving the loss of HCN (27 Da) or other small neutral molecules.

A proposed fragmentation scheme based on these principles would see the parent ion at m/z 188.1 generating key fragment ions that allow for the structural confirmation of the benzyl, aminomethyl, and imidazole components of the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not described in the reviewed literature, analysis of closely related imidazole-containing compounds provides a robust framework for predicting its molecular conformation, supramolecular interactions, and crystal packing. researchgate.netmdpi.comnih.gov

The conformation of this compound in the solid state is dictated by the rotational freedom around its single bonds, particularly the torsion angles involving the methylene bridges. The spatial relationship between the imidazole and benzyl rings is a key conformational feature. In related structures, the dihedral angle between imidazole and attached phenyl rings varies significantly, indicating considerable conformational flexibility. nih.govnih.govnih.gov For instance, in N-(Imidazol-1-ylmethyl)phthalimide, the dihedral angle is 70.95 (7)°. nih.gov In contrast, 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine shows a much smaller dihedral angle of 28.03 (6)°. nih.gov This suggests that steric and electronic factors, as well as crystal packing forces, will influence the final orientation of the aromatic rings in the title compound.

| Compound | Relevant Dihedral/Torsion Angle (°C) | Reference |

|---|---|---|

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | 66.73 (5) (Imidazole-Phenyl) | nih.gov |

| 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine | 28.03 (6) (Imidazole-Benzene) | nih.gov |

| N-(Imidazol-1-ylmethyl)phthalimide | 70.95 (7) (Imidazole-Phthalimide fused ring) | nih.gov |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime | Not specified, but confirms E-configuration | researchgate.net |

The solid-state architecture of this compound is expected to be dominated by a network of non-covalent interactions. nih.gov The primary amine group (-NH₂) is a strong hydrogen-bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring is an effective hydrogen-bond acceptor. nih.govmdpi.com

Hydrogen Bonding: It is highly probable that strong N-H···N hydrogen bonds will form, linking the amine group of one molecule to the imidazole nitrogen of a neighboring molecule. nsf.gov This type of interaction is a primary driver in the crystal packing of many nitrogen-containing heterocyclic compounds. Additionally, weaker C-H···N and C-H···π interactions are commonly observed in related structures, further stabilizing the crystal lattice. nih.govnih.gov In the crystal structure of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked by O-H···N and C-H···O hydrogen bonds into two-dimensional networks. nih.gov

π-Stacking: Aromatic π-π stacking interactions between the benzyl rings and/or imidazole rings of adjacent molecules are also anticipated. The extent of this stacking depends on the molecular conformation, with centroid-to-centroid distances typically falling in the range of 3.6 to 3.9 Å in related structures. nih.gov

These varied interactions work in concert to create a stable, three-dimensional supramolecular assembly. nih.gov

The study of lattice dynamics involves understanding the vibrational modes within the crystal. The strength and directionality of the intermolecular forces, particularly the hydrogen bonds, govern the lattice energy and physical properties of the crystal, such as its melting point and hardness. The specific arrangement and cohesive forces within the crystal lattice of this compound would determine its thermal stability and polymorphic behavior.

Computational and Theoretical Investigations of 3 1h Imidazol 1 Ylmethyl Benzylamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the intricacies of molecular systems at the atomic level.

Geometry Optimization and Electronic Structure AnalysisGeometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 3-(1H-Imidazol-1-ylmethyl)benzylamine, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly employed for this purpose.niscpr.res.inmdpi.comnih.gov

An analysis of the electronic structure would provide insights into the distribution of electrons within the optimized molecular geometry. This includes identifying the arrangement of molecular orbitals and their respective energy levels.

Table 4.1.1: Predicted Geometrical Parameters for this compound (Illustrative) Specific data is not available in published literature. This table is a template for the type of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Imidazole Ring) | Data not available |

| Bond Length | C-C (Benzyl Ring) | Data not available |

| Bond Length | C-N (Amine) | Data not available |

| Bond Angle | C-N-C (Imidazole Ring) | Data not available |

Frontier Molecular Orbital (FMO) Theory and Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity.wikipedia.orgtheswissbay.chIt focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.libretexts.orgyoutube.comyoutube.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, this analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 4.1.2: Frontier Molecular Orbital Properties for this compound (Illustrative) Specific data is not available in published literature. This table is a template for the type of data that would be generated from an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Charge Distribution and Electrostatic Potential MappingThe distribution of electron density in a molecule can be analyzed to understand its charge distribution and electrostatic properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule.researchgate.netresearchgate.net

MEP maps use a color scale to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the electronegative nitrogen atoms of the imidazole (B134444) and amine groups as potential sites for interaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules. nih.govajchem-a.comnih.gov

Ligand-Receptor Docking (Theoretical Models, Non-Clinical)Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.arabjchem.orgcore.ac.ukThis method is crucial in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates with their biological targets.nih.govnih.govjocpr.com

For this compound, docking studies would involve placing the molecule into the active site of a selected protein target. The simulation would calculate a binding energy or score, indicating the strength of the interaction, and identify key intermolecular interactions, such as hydrogen bonds or pi-pi stacking, between the ligand and the receptor's amino acid residues. researchgate.net

Table 4.2.2: Molecular Docking Results for this compound with a Hypothetical Receptor (Illustrative) Specific data is not available in published literature. This table is a template for the type of data that would be generated from a molecular docking study.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|

Solvent Effects on Molecular Conformation and Reactivity

Computational studies investigating solvent effects would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), combined with implicit or explicit solvent models. The goal is to understand how different solvent environments influence the three-dimensional shape (conformation) and chemical behavior of this compound.

Researchers would simulate the molecule in various solvents of differing polarity, such as water (polar protic), acetonitrile (B52724) (polar aprotic), and toluene (B28343) (nonpolar). By calculating the optimized geometry in each solvent, they could analyze changes in key dihedral angles—specifically the rotations around the bonds connecting the benzyl (B1604629) ring, the methylene (B1212753) bridge, and the imidazole ring. These calculations would reveal the most stable conformations in different environments and the energy barriers between them.

The reactivity of the molecule, particularly the basicity of the amine and imidazole nitrogen atoms, would also be assessed. Solvation models help predict how solvent molecules stabilize or destabilize charged intermediates and transition states, thereby affecting reaction pathways and rates. For instance, polar solvents would be expected to stabilize ionic forms of the molecule, potentially influencing its acid-base properties.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties directly from quantum mechanical theory, providing a powerful tool for validating experimental results and interpreting spectra.

To predict the Nuclear Magnetic Resonance (NMR) spectrum, chemists would first perform a geometry optimization of this compound, typically using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C).

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. The results would be presented in a table comparing theoretical chemical shifts to known experimental values if available. Discrepancies between theoretical and experimental data can often be explained by solvent effects or molecular dynamics not captured in the gas-phase or implicit solvent models.

Table 1: Hypothetical Theoretical vs. Experimental NMR Chemical Shifts (ppm) This table is for illustrative purposes only as no specific data was found.

| Atom | Theoretical ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) |

|---|---|---|

| C1 (Imidazole) | 137.5 | 7.70 |

| C2 (Imidazole) | 129.8 | 7.15 |

| C4 (Benzyl) | 139.0 | - |

| CH₂ (Bridge) | 50.2 | 5.10 |

| CH₂ (Amine) | 45.1 | 3.90 |

Data is hypothetical.

Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic positions. After geometry optimization, a frequency calculation is performed. This analysis yields the normal modes of vibration and their corresponding frequencies and intensities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, a scaling factor is typically applied. The simulated spectrum can then be compared directly with an experimental FT-IR or Raman spectrum to aid in the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., N-H stretch of the amine, C=N stretches in the imidazole ring, aromatic C-H stretches).

Modeling of UV-Vis and fluorescence spectra is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The calculation provides the excitation energies (which correspond to absorption wavelengths, λ) and the oscillator strengths (which relate to the intensity of the absorption). These calculations would identify the primary electronic transitions, such as π→π* transitions within the benzyl and imidazole rings. Solvent models are crucial in these calculations, as solvent polarity can significantly shift absorption and emission wavelengths (solvatochromism). Modeling the geometry of the first excited state allows for the prediction of the fluorescence emission spectrum.

Table 2: Hypothetical Predicted Electronic Transitions (TD-DFT) This table is for illustrative purposes only as no specific data was found.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | 265 | 0.15 | π→π* (Benzyl) |

Data is hypothetical.

Coordination Chemistry and Metal Complexation Research of 3 1h Imidazol 1 Ylmethyl Benzylamine

Design and Synthesis of Metal Complexes with Transition Metals (e.g., Cu(II), Zn(II), Pd(0), Co(II), Cd(II), Hg(II))

Research literature does not provide specific details on the design and synthesis of metal complexes where 3-(1H-Imidazol-1-ylmethyl)benzylamine is the primary ligand for the transition metals Cu(II), Zn(II), Pd(0), Co(II), Cd(II), and Hg(II). While the synthesis of complexes with other imidazole (B134444) derivatives is common, the specific reaction conditions, stoichiometries, and resulting complex formations for this compound are not described.

Exploration of Diverse Coordination Geometries (e.g., Octahedral, Tetrahedral)

There is a lack of specific studies exploring the coordination geometries of metal complexes formed with this compound. Consequently, there is no available data to confirm the formation of octahedral or tetrahedral geometries for complexes involving this ligand and the specified transition metals. General principles of coordination chemistry suggest that such geometries are possible depending on the metal ion, its oxidation state, and the ligand-to-metal ratio, but experimental evidence for this specific compound is absent.

Influence of Ancillary Ligands on Complex Formation and Stability

The role of ancillary ligands in the formation and stability of metal complexes with this compound has not been a subject of detailed investigation in the available scientific literature. Research on related systems suggests that ancillary ligands can significantly impact the coordination environment, stability, and reactivity of metal complexes, but specific examples and systematic studies pertaining to this compound are not documented.

Structural Characterization of Metal Complexes

Detailed structural characterization of metal complexes specifically featuring this compound is not present in the reviewed literature.

Single-Crystal X-ray Diffraction of Complex Structures

A search for single-crystal X-ray diffraction data for metal complexes of this compound did not yield any specific results. While crystal structures for numerous other imidazole- and benzimidazole-containing complexes have been determined and are available in crystallographic databases, structures for complexes of this particular ligand are not reported.

Spectroscopic Signatures of Metal Coordination (e.g., Electronic Absorption, EPR)

Specific spectroscopic data, such as electronic absorption (UV-Vis) and Electron Paramagnetic Resonance (EPR) signatures, for metal coordination complexes of this compound are not available in the scientific literature. Such data would be crucial for determining the electronic structure and coordination environment of the metal centers, but studies reporting these measurements for this ligand have not been published.

Supramolecular Assembly and Metal-Organic Framework (MOF) Construction

There is no published research detailing the use of this compound as a linker or building block in the construction of supramolecular assemblies or metal-organic frameworks (MOFs). While the imidazole moiety is a common functional group used in the design of ligands for MOFs, the specific application of this benzylamine (B48309) derivative in this area of materials science has not been reported.

Role of this compound as a Linker in MOFs

There are no published studies detailing the use of this compound as a primary or secondary organic linker in the synthesis of metal-organic frameworks. While structurally related imidazole derivatives, such as 1,3,5-tris(imidazol-1-ylmethyl)benzene, have been successfully employed to create diverse MOF structures, the unique bifunctional nature of this compound, which contains both a coordinating imidazole ring and a potentially reactive benzylamine group, has not been explored in this context according to available literature.

Investigation of Porosity and Gas Adsorption Properties (e.g., CO2 Adsorption)

Consequently, with no MOFs or coordination polymers synthesized using this linker, there is no research on the porosity or gas adsorption capabilities of such materials. The investigation of properties like Brunauer-Emmett-Teller (BET) surface area, pore volume, and selective gas uptake, particularly for carbon dioxide, is contingent on the successful synthesis of a porous framework. Data on CO2 adsorption isotherms and selectivity over other gases like nitrogen for materials incorporating this compound are therefore absent from the scientific record.

Topological Analysis of Coordination Polymers

Topological analysis is a method used to simplify and classify the complex structures of coordination polymers and MOFs. This analysis requires detailed crystallographic data from synthesized materials. As no coordination polymers based on this compound have been reported, no topological studies, which would describe the connectivity of the metal nodes and organic linkers using designations like the Schäfli symbol, have been conducted.

Mechanistic Studies of Molecular Interactions Excluding Clinical Human Data

In Vitro Enzyme Inhibition Mechanisms (Non-Clinical)

The imidazole (B134444) moiety is a key feature in many enzyme inhibitors. Studies on various imidazole derivatives reveal detailed mechanisms of action, including their binding affinities and modes of inhibition.

Binding Affinity and Kinetic Characterization

The inhibitory potential of a compound is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For instance, a series of novel imidazole derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. Some of these compounds exhibited potent inhibitory activity, with IC₅₀ values in the nanomolar range. For example, certain 3-(imidazol-1-ylmethyl)piperidine sulfonamide derivatives have been identified as aromatase inhibitors with IC₅₀ values comparable to the clinical inhibitor letrozole.

In another study focusing on α-glucosidase, an enzyme targeted in diabetes management, benzo[d]imidazole-amide derivatives containing a 1,2,3-triazole-N-arylacetamide moiety demonstrated significant inhibitory activity. Several of these compounds showed IC₅₀ values more potent than the standard inhibitor acarbose (B1664774) (IC₅₀ = 750.0 µM), with the most active compound, an N-2-methylphenylacetamid derivative, exhibiting strong inhibition.

Table 1: In Vitro Enzyme Inhibition Data for Imidazole Derivatives

| Compound Class | Target Enzyme | Key Derivative | IC₅₀ (µM) |

|---|---|---|---|

| Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamides | α-Glucosidase | N-2-methylphenylacetamid derivative | 49.0 - 668.5 |

This table presents data for derivatives structurally related to 3-(1H-Imidazol-1-ylmethyl)benzylamine to illustrate potential inhibitory activities.

Competitive vs. Non-Competitive Inhibition Modes

The mechanism by which a compound inhibits an enzyme can be competitive, non-competitive, or mixed. Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. In contrast, non-competitive inhibitors bind to an allosteric site, a location distinct from the active site, and can bind to either the free enzyme or the enzyme-substrate complex. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

While specific studies on the inhibition mode of this compound are not available, research on other enzyme inhibitors with imidazole scaffolds often reveals a competitive mode of inhibition, particularly when the imidazole ring mimics a natural substrate component. However, the possibility of non-competitive inhibition cannot be excluded without experimental evidence.

Molecular Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For various imidazole derivatives, docking studies have been instrumental in elucidating the molecular basis of their inhibitory activity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole ring and amino acid residues in the active site of the enzyme.

For example, in studies of antimicrobial imidazole derivatives, molecular docking has helped to understand the interaction with microbial proteins. Similarly, docking studies of benzimidazole (B57391) derivatives with the enzyme α-glucosidase have shown that the most potent inhibitors form stable complexes within the enzyme's active site, stabilized by a network of hydrogen bonds and other non-covalent interactions. These computational insights are crucial for the rational design of more potent and selective inhibitors.

Receptor Binding Studies (In Vitro, as Molecular Probes)

Beyond enzyme inhibition, imidazole-containing compounds are also explored as ligands for various receptors, where they can act as agonists, antagonists, or molecular probes for imaging.

Affinity and Selectivity Profiling

The affinity of a ligand for a receptor is a measure of how tightly it binds. High-affinity ligands are effective even at low concentrations. Selectivity, on the other hand, refers to a ligand's ability to bind to a specific type of receptor over others. For instance, the naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a highly potent and selective α2-adrenoceptor agonist. Receptor binding studies have shown that its stereoisomers possess different affinities for α1- and α2-adrenoceptors, highlighting the importance of stereochemistry in receptor interaction.

In the context of histamine (B1213489) H3 receptors, carbamate (B1207046) derivatives of the antagonist ROS203, which contains an imidazole core, have been synthesized and evaluated for their binding properties. These studies help in understanding how structural modifications influence receptor affinity and stability.

Structure-Activity Relationship (SAR) Studies for Molecular Probe Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective molecules, including molecular probes for diagnostic imaging.

For example, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, where an imidazole-containing moiety was incorporated, led to the discovery of potent inhibitors of the USP1/UAF1 deubiquitinase complex. These studies explored how modifications to different parts of the molecule impacted its inhibitory activity.

In the development of molecular probes for tau protein imaging in Alzheimer's disease, SAR studies of benzothiazole (B30560) derivatives, where the core structure was modified with moieties like 1,2,3-triazole, provided insights into the structural requirements for binding to neurofibrillary tangles. While some derivatives showed good visualization of Aβ plaques, others were more effective for NFTs, demonstrating how subtle structural changes can alter binding selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Letrozole |

| Acarbose |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole |

| ROS203 |

Mechanistic Insights into Ligand-Receptor Recognition

While specific experimental studies on the ligand-receptor recognition of this compound are not extensively documented in publicly available literature, insights can be drawn from computational and molecular docking studies performed on structurally similar imidazole-containing compounds. These studies provide a theoretical framework for understanding the potential binding modes and key interactions that govern the recognition of such ligands by biological receptors.

Molecular docking simulations are instrumental in predicting the conformation of a ligand within the active site of a receptor and estimating the strength of the interaction, often expressed as binding energy. For instance, studies on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds have demonstrated binding energies ranging from -6.85 to -8.75 kcal/mol with the Plasmodium falciparum adenylosuccinate lyase receptor. nih.govnih.gov These interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic or ionic interactions.

In many cases, the imidazole ring itself plays a crucial role. The nitrogen atoms of the imidazole can act as hydrogen bond acceptors, while the C-H bonds can function as weak hydrogen bond donors. The benzylamine (B48309) portion of the molecule can engage in various non-covalent interactions. The phenyl ring is capable of forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding pocket. The aminomethyl group can serve as a hydrogen bond donor.

For example, in docking studies of benzimidazole derivatives with the soluble epoxide hydrolase (sEH) active site, key interactions often involve hydrogen bonding with catalytic triad (B1167595) residues such as Tyr466, Tyr383, and Asp335. nih.gov Similarly, docking of imidazole derivatives into the active site of GlcN-6-P synthase has shown good affinity, suggesting their potential as inhibitors. arabjchem.org

Table 1: Representative Binding Energies of Imidazole Derivatives from Molecular Docking Studies

| Compound Class | Receptor | Binding Energy (kcal/mol) | Key Interactions Noted |

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides | Plasmodium falciparum adenylosuccinate lyase | -6.85 to -8.75 | Hydrogen bonding, strong binding affinity attributed to the amidine group. nih.govnih.gov |

| N-Benzimidazol-1-yl-methyl-benzamide derivatives | Microbial Protein | Not specified, but good affinity | Interaction with microbial protein active sites. |

| Imidazole-based pyrazole (B372694) derivatives | GlcN-6-P synthase | Lower than standard drug | Good affinity toward the active pocket. arabjchem.org |

This table presents data from studies on related imidazole compounds to illustrate the principles of ligand-receptor recognition, as specific data for this compound was not found.

These computational models, while predictive, underscore the importance of specific structural motifs for receptor recognition and provide a basis for designing future experimental studies to validate these interactions for this compound.

Interactions with Model Biological Systems (e.g., DNA Binding, Membrane Interactions in vitro)

The interaction of small molecules with biological macromolecules like DNA is a critical area of study. While direct research on this compound's interaction with DNA or model membranes is limited, studies on related benzimidazole derivatives provide valuable insights into potential binding mechanisms. nih.govlshtm.ac.uk

Spectroscopic techniques are powerful tools for characterizing the binding of ligands to biological targets. UV-Visible absorption spectroscopy and fluorescence spectroscopy are commonly employed to determine binding modes, binding constants, and stoichiometry.

For instance, studies on benzylvanillin-benzimidazole conjugates have utilized UV titration to demonstrate strong DNA binding activity. nih.gov The binding of a small molecule to DNA can cause changes in the absorption spectrum (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorption (red or blue shift), which can be used to calculate the intrinsic binding constant (Kb).

Fluorescence quenching is another sensitive technique used to study ligand-DNA interactions. If the ligand is fluorescent, its fluorescence may be quenched or enhanced upon binding to DNA. Conversely, if the ligand is not fluorescent, it may quench the fluorescence of a DNA probe. The quenching mechanism can be either static (due to complex formation) or dynamic (due to collisional encounters). nih.gov The Stern-Volmer equation is often used to analyze the quenching data and determine the quenching constant. Studies on imidazoline (B1206853) benzimidazole derivatives have used fluorescence spectroscopy to indicate a preference for binding to AT-rich regions of DNA, likely in the minor groove. lshtm.ac.uk

Table 2: Representative DNA Binding Data for Imidazole Derivatives

| Compound | Method | Binding Constant (Kb) | Binding Mode |

| Benzylvanillin-benzimidazole conjugate (2XP) | UV Titration, Viscosity | 6.86 µM/bp | Groove Binding (hydrophobic interaction) nih.gov |

| Benzylvanillin-benzenesulfonate conjugate (3BS) | UV Titration, Viscosity | 7.39 µM/bp | Groove Binding (hydrophobic interaction) nih.gov |

| Imidazoline benzimidazole derivatives | Fluorescence, CD Spectroscopy | Not specified | Minor Groove Binding (AT-rich preference) lshtm.ac.uk |

This table is illustrative and based on data for related benzimidazole compounds, as specific data for this compound was not available.

Detailed thermodynamic studies, such as isothermal titration calorimetry (ITC), would be necessary to fully characterize the binding of this compound to model biological systems. ITC can directly measure the enthalpy change (ΔH), entropy change (ΔS), and binding affinity (Ka) of an interaction. This information provides a complete thermodynamic profile of the binding event, revealing the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces). Currently, specific thermodynamic data for the binding of this compound are not available in the reviewed literature.

Investigation of Cross-Linking and Polymerization Mechanisms

Imidazole and its derivatives are well-known for their role in polymer chemistry, particularly as curing agents or accelerators for epoxy resins. threebond.co.jpresearchgate.net The mechanism of action typically involves the imidazole nucleus facilitating the polymerization and cross-linking of the resin matrix.

In epoxy resin systems, imidazoles can function as anionic polymerizing curing agents. threebond.co.jp The curing mechanism is generally understood to proceed via the reaction of the lone pair of electrons on the pyridine-type nitrogen of the imidazole ring with an epoxy group. This initial reaction forms a zwitterionic adduct, which then initiates a chain propagation reaction, leading to the polymerization of the epoxy resin. cnrs.fr The active hydrogen on the imidazole ring can also react with an epoxy group, incorporating the imidazole molecule into the polymer network and creating a cross-linking point.

The structure of the imidazole derivative can influence its reactivity and the properties of the cured resin. The presence of a benzylamine group in this compound provides additional reactive sites (the primary amine) that can participate in the cross-linking reaction with epoxy groups, potentially leading to a more densely cross-linked network.

Studies on other imidazole derivatives, such as 1-(3-aminopropyl) imidazole, have shown their effectiveness in cross-linking polypropylene, with the degree of cross-linking being dependent on the annealing temperature. mdpi.comnih.govrug.nl

Table 3: Curing Characteristics of Imidazole Derivatives in Epoxy Resins

| Imidazole Derivative | Curing Temperature Range (°C) | Key Features |

| General Imidazoles | 80 - 120 | Long pot life, forms cured resin with high heat deformation temperature. threebond.co.jp |

| 2-Methylimidazole | 150 - 180 | Fast reaction time. researchgate.net |

| 1-Isopropyl-2-methyl imidazole | Moderate temperatures | Low viscosity liquid, provides high heat and chemical resistance. |

This table provides general characteristics of various imidazole derivatives as curing agents, as specific data for this compound was not found.

Exploration of Derivatives and Analogs of 3 1h Imidazol 1 Ylmethyl Benzylamine

Rational Design and Synthesis of Substituted Analogs

The design of new analogs of 3-(1H-imidazol-1-ylmethyl)benzylamine is guided by established medicinal chemistry principles. Synthetic strategies typically involve multi-step processes that allow for the introduction of diverse functional groups onto the core structure. The primary goals of such derivatization include enhancing target affinity, improving pharmacokinetic profiles, and exploring novel chemical space.

Modifications of the Benzylamine (B48309) Moiety (e.g., Methylation, Halogenation)

The benzylamine portion of the molecule is a prime target for modification to probe its role in molecular interactions. Substitutions on the central aromatic ring or the amine nitrogen can significantly alter the compound's electronic and steric properties.

Ring Substitution: The phenyl ring of the benzylamine moiety can be functionalized with a wide range of substituents, including halogens, alkyl, and alkoxy groups. These modifications can influence the molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. For instance, introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the pKa of the benzylamine nitrogen and affect electrostatic interactions. Docking studies on analogous benzylamine templates suggest that there is often considerable space around this central aromatic ring, allowing for the introduction of various substituents to explore potential interactions with nearby target residues nih.gov.

N-Alkylation: The primary amine of the benzylamine group is a key hydrogen bond donor. Alkylation of this nitrogen (e.g., methylation or ethylation) helps to determine the importance of this hydrogen-bonding capability for biological activity or coordination behavior nih.gov. Such modifications also increase steric bulk and lipophilicity, which can impact cell permeability and target engagement.

Below is a representative table illustrating potential modifications to the benzylamine moiety and their predicted impact on physicochemical properties.

| Modification | Position | Example Substituent | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Basicity (pKa) |

| Halogenation | C4 of Benzyl (B1604629) Ring | -Cl | Increase | Decrease |

| Methylation | C4 of Benzyl Ring | -CH₃ | Increase | Slight Increase |

| Methoxy Substitution | C4 of Benzyl Ring | -OCH₃ | Slight Increase | Slight Increase |

| N-Methylation | Amine Nitrogen | -CH₃ | Increase | Slight Decrease |

| N,N-Dimethylation | Amine Nitrogen | -CH₃, -CH₃ | Significant Increase | Decrease |

This interactive table is based on general chemical principles applied to the this compound scaffold.

Derivatization of the Imidazole (B134444) Ring

The imidazole ring is a critical pharmacophore known for its role as a hydrogen bond acceptor, a coordination site for metal ions, and its ability to participate in π-π stacking interactions nih.gov. The ring can be derivatized at the C2, C4, and C5 positions.

Hybridization with Other Bioactive Scaffolds

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a multi-target profile nih.gov. The this compound scaffold is an ideal candidate for this approach.

The benzylamine or imidazole nitrogen can serve as attachment points for other bioactive scaffolds. For example, the benzylamine nitrogen could be acylated with a fragment from a known anti-inflammatory agent, while the imidazole ring could be linked to another heterocyclic system known for different biological activities, such as a quinoline (B57606) or a pyrazoline researchgate.netmdpi.com. This strategy has been successfully employed with benzimidazole (B57391) scaffolds, where they have been integrated with phthalimide (B116566) or chalcone (B49325) subunits to create potent multi-target agents nih.govnih.gov. Such hybrids can engage multiple biological targets simultaneously, which is a promising strategy for complex diseases.

Structure-Property and Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing a lead compound by systematically correlating chemical structure with physical properties and biological activity. For derivatives of this compound, these studies would focus on how specific structural changes affect its coordination chemistry and molecular interactions.

Impact of Structural Modifications on Coordination Behavior

The imidazole ring, specifically the pyridine-like N3 nitrogen, is an excellent ligand for coordinating with various metal ions, including zinc(II) and copper(I) nih.gov. The benzylamine nitrogen can also participate in coordination, allowing the molecule to act as a bidentate ligand. The formation of coordination polymers and complexes is highly dependent on the ligand's structure.

Structural modifications can have a profound impact on the resulting coordination architecture. For example:

Steric Hindrance: Introducing bulky substituents on the imidazole ring (e.g., at the C2 position) or on the benzyl ring can sterically hinder the approach of metal ions, potentially altering the coordination geometry from tetrahedral to a more distorted arrangement or favoring the formation of 1D chains over 2D or 3D frameworks .

Electronic Effects: Substituents on the imidazole or benzyl rings can alter the electron density on the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond.

Flexibility: The methylene (B1212753) linker between the two rings provides conformational flexibility. Modifying this linker, for instance, by introducing alkyl groups, would restrict this flexibility and could lead to different, more predictable coordination networks nih.gov.

A study on a related isomer, Ozagrel, showed that its carboxylic group and imidazole ring coordinate with Cu(I) ions to form a 3D framework nih.gov. Similarly, zinc(II) has been shown to form coordination polymers with imidazole-containing linkers, where the final structure (2D network vs. 1D chains) is dictated by substituents on the imidazole ring .

Influence of Substituents on Molecular Interactions

Substituents play a crucial role in defining the non-covalent interactions that govern a molecule's behavior, such as ligand-receptor binding or crystal packing. The key interactions involving the this compound scaffold are hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding: The primary amine of the benzylamine moiety is a strong hydrogen bond donor, while the N3 atom of the imidazole is a hydrogen bond acceptor. SAR studies on analogous systems have shown that the presence and positioning of these groups are often critical for activity mdpi.com. Converting the primary amine to a secondary or tertiary amine removes its hydrogen-donating ability and can lead to a significant loss of activity if this interaction is essential for binding.

π-π Stacking: Both the phenyl and imidazole rings can participate in π-π stacking interactions. The strength of this interaction can be tuned by adding electron-withdrawing or electron-donating substituents to the rings.

The following table summarizes the potential influence of different substituents on molecular interactions, based on SAR studies of related heterocyclic compounds nih.govnih.gov.

| Structural Modification | Interaction Type Affected | Anticipated Outcome | Relevant Analog System |

| Addition of -OH or -NH₂ to Benzyl Ring | Hydrogen Bonding | Increased potential for H-bond donation/acceptance | YC-1 Analogs nih.gov |

| Conversion of Benzylamine to N-methyl | Hydrogen Bonding / Steric | Loss of H-bond donation; increased steric bulk | N-Substituted Ureas mdpi.com |

| Addition of Phenyl group to Imidazole C2 | π-π Stacking / Steric | Enhanced π-stacking potential; increased steric hindrance | Tri-aryl Imidazoles mdpi.com |

| Addition of Halogens to Benzyl Ring | Halogen Bonding / Lipophilicity | Potential for halogen bonding; increased lipophilicity | N-Benzyl-pyrimidin-4-amines acs.org |

This interactive table illustrates expected SAR trends based on published data for structurally related molecules.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has emerged as a powerful strategy in drug discovery and materials science for the rapid synthesis of large, diverse libraries of related compounds from a common molecular scaffold. This high-throughput approach allows for the systematic modification of a core structure to explore the chemical space around it, facilitating the identification of molecules with desired properties. For a scaffold such as this compound, combinatorial methods enable the generation of extensive libraries of derivatives by introducing a variety of substituents at different positions on the molecule. These libraries are invaluable for structure-activity relationship (SAR) studies.

The core structure of this compound offers several points for chemical diversification. The primary amine of the benzylamine moiety is a key functional group for derivatization. Additionally, the aromatic rings of both the benzyl and imidazole groups can be substituted to create a wide array of analogues. Both solid-phase and solution-phase parallel synthesis techniques can be employed to efficiently generate these libraries.

One of the most direct methods for creating a library from the this compound scaffold is through the derivatization of the primary amine. A common approach is reductive amination, where the amine is reacted with a diverse set of aldehydes or ketones. This reaction forms a Schiff base intermediate, which is then reduced to yield a secondary amine. By using a wide variety of carbonyl compounds, a large library of N-substituted derivatives can be synthesized.

Another strategy involves the acylation of the primary amine with a range of carboxylic acids, acid chlorides, or sulfonyl chlorides. This leads to the formation of amide or sulfonamide linkages, respectively. These reactions are generally high-yielding and can be performed in parallel, making them well-suited for combinatorial library synthesis.

To illustrate a potential combinatorial library derived from this compound, the following table outlines a set of virtual building blocks that could be used in a parallel synthesis approach.

| Scaffold | Reaction Type | Building Block (R-CHO) | Resulting Derivative Structure |

| This compound | Reductive Amination | Benzaldehyde | N-benzyl-3-(1H-imidazol-1-ylmethyl)benzylamine |

| This compound | Reductive Amination | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-3-(1H-imidazol-1-ylmethyl)benzylamine |

| This compound | Reductive Amination | 2-Thiophenecarboxaldehyde | N-(thiophen-2-ylmethyl)-3-(1H-imidazol-1-ylmethyl)benzylamine |

| This compound | Reductive Amination | Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-3-(1H-imidazol-1-ylmethyl)benzylamine |

Similarly, a library of amides can be generated using various acylating agents, as shown in the table below.

| Scaffold | Reaction Type | Building Block (R-COCl) | Resulting Derivative Structure |

| This compound | Acylation | Acetyl chloride | N-(3-(1H-imidazol-1-ylmethyl)benzyl)acetamide |

| This compound | Acylation | Benzoyl chloride | N-(3-(1H-imidazol-1-ylmethyl)benzyl)benzamide |

| This compound | Acylation | Cyclopropanecarbonyl chloride | N-(3-(1H-imidazol-1-ylmethyl)benzyl)cyclopropanecarboxamide |

| This compound | Acylation | Furan-2-carbonyl chloride | N-(3-(1H-imidazol-1-ylmethyl)benzyl)furan-2-carboxamide |

In addition to modifying the benzylamine moiety, combinatorial strategies can also be applied to synthesize the core scaffold itself with built-in diversity. Multi-component reactions (MCRs) are particularly well-suited for this purpose as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govbohrium.comresearchgate.net For instance, variations of the Radziszewski imidazole synthesis could be adapted for a combinatorial approach. nih.govresearchgate.net This would involve reacting a diverse set of dicarbonyl compounds, aldehydes, amines, and an ammonia (B1221849) source to generate a library of imidazoles with various substitution patterns. nih.gov

The following table outlines a hypothetical multi-component reaction approach to generate a library of compounds with the this compound core structure.

| Component 1 (Dicarbonyl) | Component 2 (Aldehyde) | Component 3 (Amine) | Ammonia Source |

| Glyoxal | 3-(azidomethyl)benzaldehyde | - | Ammonium acetate |

| Benzil | 3-(azidomethyl)benzaldehyde | - | Ammonium acetate |

| 2,3-Butanedione | 3-(azidomethyl)benzaldehyde | - | Ammonium acetate |

Following the synthesis of the imidazole core, the azide (B81097) group in the 3-(azidomethyl)benzaldehyde component can be reduced to an amine to complete the synthesis of the this compound scaffold, which can then be further derivatized as described above.

The choice between solid-phase and solution-phase synthesis depends on the specific goals of the library generation. Solid-phase synthesis simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov This is particularly advantageous for large libraries. Solution-phase parallel synthesis, on the other hand, often requires less optimization of reaction conditions and can be more readily scaled up. nih.govcombichemistry.com

Ultimately, the application of combinatorial chemistry to the this compound scaffold provides a powerful platform for the discovery of new chemical entities with tailored biological activities or material properties.

Future Research Directions and Translational Perspectives Non Clinical

Development as Research Probes for Biological Systems

The imidazole (B134444) moiety is a key component in many biological molecules and has been leveraged in the design of fluorescent probes. researchgate.netrsc.org The development of 3-(1H-Imidazol-1-ylmethyl)benzylamine and its derivatives as research probes for biological systems is a promising area of future research. The intrinsic properties of the imidazole ring, such as its ability to coordinate with metal ions and its potential for fluorescence, make it an attractive scaffold for the design of chemosensors. researchgate.net

Future research could focus on modifying the core structure of this compound to enhance its fluorescent properties. The introduction of fluorophores or the strategic placement of electron-donating or electron-withdrawing groups could tune its photophysical characteristics, leading to the development of probes for specific analytes or cellular components. researchgate.net For instance, derivatives could be designed to selectively bind to metal ions, enabling the detection and quantification of these species in biological samples. The benzylamine (B48309) portion of the molecule could also be functionalized to target specific organelles or proteins within a cell.

Table 1: Potential Modifications of this compound for Research Probe Development

| Modification Strategy | Target Application | Potential Outcome |

| Introduction of a dansyl or nitrobenzofurazan group | Fluorescent labeling of biomolecules | Enhanced quantum yield and Stokes shift for improved imaging |

| Incorporation of a crown ether moiety | Sensing of specific metal cations (e.g., K+, Na+) | Selective fluorescence response upon ion binding |

| Attachment of a biotin (B1667282) or peptide sequence | Targeting of specific cellular structures or enzymes | Localization of the probe to regions of interest within the cell |

Applications in Heterogeneous Catalysis and Material Science

The imidazole and benzylamine functionalities in this compound make it a compelling candidate for applications in heterogeneous catalysis and material science. Imidazole derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to their strong coordinating ability with metal ions. tandfonline.comrsc.orgacs.org These materials have shown great promise in areas such as gas storage, separation, and catalysis.

Future work could involve using this compound as a building block for the synthesis of novel MOFs. The benzylamine group could provide an additional coordination site or act as a functional group within the pores of the MOF, potentially leading to materials with unique catalytic or adsorption properties. For example, the amine group could be utilized for post-synthetic modification to introduce other functional groups.